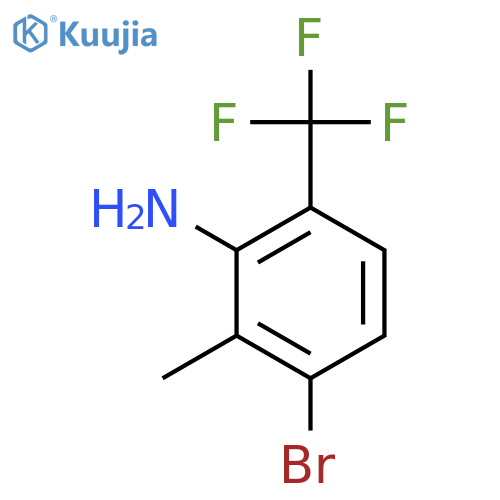Cas no 1805948-33-7 (3-Bromo-2-methyl-6-(trifluoromethyl)aniline)

1805948-33-7 structure
商品名:3-Bromo-2-methyl-6-(trifluoromethyl)aniline
3-Bromo-2-methyl-6-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-methyl-6-(trifluoromethyl)aniline
-
- インチ: 1S/C8H7BrF3N/c1-4-6(9)3-2-5(7(4)13)8(10,11)12/h2-3H,13H2,1H3
- InChIKey: BSVDGXJELXFAMY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C(F)(F)F)=C(C=1C)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 183
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26
3-Bromo-2-methyl-6-(trifluoromethyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1642259-5.0g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 5g |
$6140.0 | 2023-06-04 | ||
| Alichem | A010008262-1g |
3-Bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 97% | 1g |
1,549.60 USD | 2021-07-06 | |
| Enamine | EN300-1642259-0.5g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 0.5g |
$2033.0 | 2023-06-04 | ||
| Enamine | EN300-1642259-0.05g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 0.05g |
$1779.0 | 2023-06-04 | ||
| Enamine | EN300-1642259-10.0g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 10g |
$9105.0 | 2023-06-04 | ||
| Enamine | EN300-1642259-1.0g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 1g |
$2118.0 | 2023-06-04 | ||
| Enamine | EN300-1642259-1000mg |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 1000mg |
$1185.0 | 2023-09-22 | ||
| Enamine | EN300-1642259-250mg |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 250mg |
$1090.0 | 2023-09-22 | ||
| Enamine | EN300-1642259-0.1g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 0.1g |
$1863.0 | 2023-06-04 | ||
| Enamine | EN300-1642259-0.25g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 0.25g |
$1948.0 | 2023-06-04 |
3-Bromo-2-methyl-6-(trifluoromethyl)aniline 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
1805948-33-7 (3-Bromo-2-methyl-6-(trifluoromethyl)aniline) 関連製品
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
